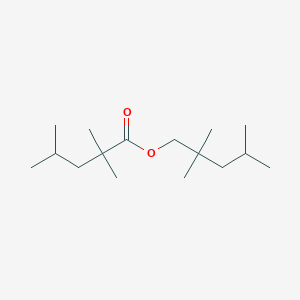acetate CAS No. 403730-12-1](/img/structure/B14234176.png)
[(21-Carboxyhenicosan-6-yl)oxy](oxo)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(21-Carboxyhenicosan-6-yl)oxyacetate is a chemical compound with the molecular formula C23H42O5 It is known for its unique structure, which includes a long carbon chain and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (21-Carboxyhenicosan-6-yl)oxyacetate typically involves the esterification of a long-chain carboxylic acid with an appropriate alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of (21-Carboxyhenicosan-6-yl)oxyacetate may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(21-Carboxyhenicosan-6-yl)oxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(21-Carboxyhenicosan-6-yl)oxyacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (21-Carboxyhenicosan-6-yl)oxyacetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. The compound’s anti-inflammatory effects could be related to its inhibition of specific enzymes involved in the inflammatory response.
Comparison with Similar Compounds
(21-Carboxyhenicosan-6-yl)oxyacetate can be compared with other long-chain carboxylic acid esters, such as:
[(21-Carboxyhenicosan-6-yl)oxy]acetohydrazide: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
[(21-Carboxyhenicosan-6-yl)oxy]acetic acid:
The uniqueness of (21-Carboxyhenicosan-6-yl)oxyacetate lies in its specific combination of functional groups and long carbon chain, which confer unique chemical and biological properties.
Properties
CAS No. |
403730-12-1 |
|---|---|
Molecular Formula |
C24H43O6- |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
2-(21-carboxyhenicosan-6-yloxy)-2-oxoacetate |
InChI |
InChI=1S/C24H44O6/c1-2-3-15-18-21(30-24(29)23(27)28)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(25)26/h21H,2-20H2,1H3,(H,25,26)(H,27,28)/p-1 |
InChI Key |
XUKYXUIOLWDNLA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC(CCCCCCCCCCCCCCCC(=O)O)OC(=O)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14234107.png)
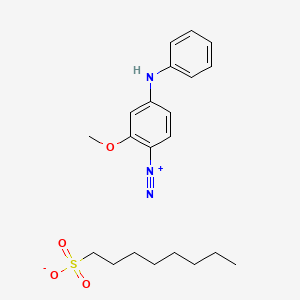
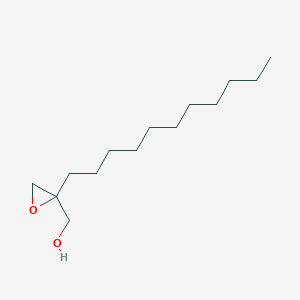
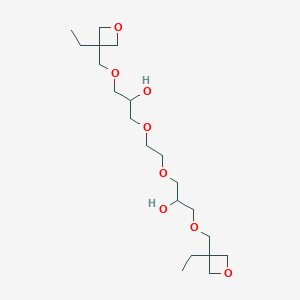
![1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan](/img/structure/B14234129.png)

![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
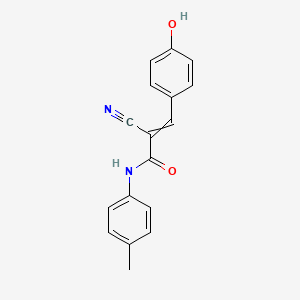
![2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-](/img/structure/B14234184.png)
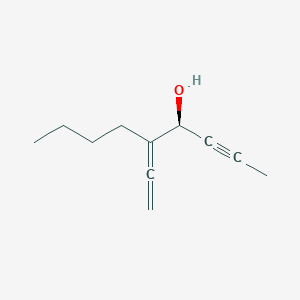
![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)
